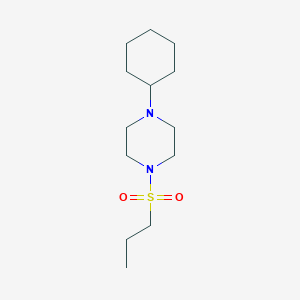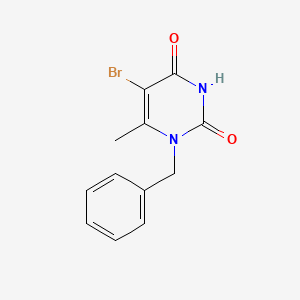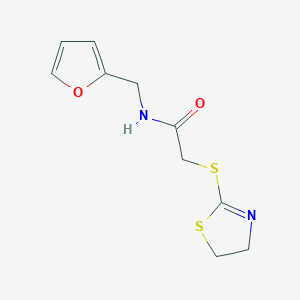![molecular formula C21H34N2O2 B5668065 2,6-di-tert-butyl-4-[3-oxo-3-(1-piperazinyl)propyl]phenol](/img/structure/B5668065.png)
2,6-di-tert-butyl-4-[3-oxo-3-(1-piperazinyl)propyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,6-di-tert-butyl-4-[3-oxo-3-(1-piperazinyl)propyl]phenol" involves tert-butyl groups, a phenol moiety, and a piperazine ring, indicative of its potential for biological activity and chemical reactivity. Such compounds are often explored for their physicochemical properties, synthesis methods, and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of compounds related to "2,6-di-tert-butyl-4-[3-oxo-3-(1-piperazinyl)propyl]phenol" typically involves condensation reactions, Mannich reactions, or both. For example, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, indicative of the types of synthetic strategies that might be employed for similar molecules (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies are a common approach to elucidating the molecular structure of complex organic compounds. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate provides insights into bond lengths, angles, and the overall conformation of the molecule, which is critical for understanding the structural attributes of similar compounds (Mamat, Flemming, & Köckerling, 2012).
Chemical Reactions and Properties
The reactivity of such compounds can be studied through their participation in various chemical reactions, such as the formation of complexes with metals or oxidation-reduction reactions. An example includes the formation of a Cu(II)–phenoxyl radical complex from a Cu(II)–phenolate complex, highlighting the redox-active nature of the phenol moiety and its potential interactions with metals (Debnath et al., 2013).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallization behavior can be inferred from studies on similar compounds. For example, the analysis of the crystal structure and solvatochromic behavior of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate sheds light on its hydrophobic character and potential for solvent-free crystallization due to bulky tert-butyl groups (Shekhovtsov et al., 2012).
Chemical Properties Analysis
Chemical properties such as antioxidant activity, reactivity towards other compounds, and stability can be characterized through various chemical assays and spectroscopic methods. The discovery of 2,4-di-tert-butyl phenol as an antifungal and antioxidant bioactive compound illustrates the potential chemical functionalities of the tert-butyl phenol moiety in related compounds (Varsha et al., 2015).
Propiedades
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-20(2,3)16-13-15(14-17(19(16)25)21(4,5)6)7-8-18(24)23-11-9-22-10-12-23/h13-14,22,25H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPMOAMFRREKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(1H-imidazol-1-yl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5667982.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5667993.png)
![5-acetyl-1'-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5668000.png)

![[(3R*,4R*)-4-(4-morpholinylmethyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]methanol](/img/structure/B5668025.png)
![4-[4-(2-ethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B5668033.png)

![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5668046.png)

![2-(4-{3-[1-(dimethylamino)ethyl]phenyl}-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B5668056.png)
![4-[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5668067.png)
![3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5668068.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5668070.png)
![1-[5-({(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]non-6-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5668079.png)